molecular formula C4H3BrN2O2 B2989962 3-Bromo-1h-pyrazole-4-carboxylic acid CAS No. 1502986-45-9

3-Bromo-1h-pyrazole-4-carboxylic acid

Cat. No.: B2989962
CAS No.: 1502986-45-9
M. Wt: 190.984
InChI Key: XIJDGXYKNCHMPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1H-pyrazole-4-carboxylic acid is a brominated derivative of pyrazole, a five-membered heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 3-position and a carboxylic acid group at the 4-position of the pyrazole ring

Synthetic Routes and Reaction Conditions:

  • Halogenation: The compound can be synthesized by halogenating pyrazole-4-carboxylic acid using bromine in the presence of a suitable catalyst.

  • Substitution Reactions: Another method involves the substitution of a suitable leaving group with a bromine atom using bromine or a brominating agent.

  • Condensation Reactions: The compound can also be prepared through condensation reactions involving hydrazine and appropriate carbonyl compounds.

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The bromine atom can be reduced to form a hydrogen bromide derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

  • Reduction: Hydrogen gas, metal hydrides, or other reducing agents.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products Formed:

  • Carboxylate salts from oxidation reactions.

  • Hydrogen bromide derivatives from reduction reactions.

  • Various substituted pyrazoles from nucleophilic substitution reactions.

Scientific Research Applications

3-Bromo-1H-pyrazole-4-carboxylic acid has found applications in several scientific research areas:

  • Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

  • Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.

  • Organic Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.

Mechanism of Action

The mechanism by which 3-Bromo-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the biological context and the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

  • 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid

  • 3-bromo-1-(3-chloro-2-pyridyl)-1H-pyrazole-5-carboxylic acid

  • 3-bromo-1-(2-thienyl)-1H-pyrazole-4-carboxylic acid

Properties

IUPAC Name

5-bromo-1H-pyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-3-2(4(8)9)1-6-7-3/h1H,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJDGXYKNCHMPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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